

Discovery and history of benzo[c]isoxazole derivatives

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Compound of Interest

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An In-depth Technical Guide to the Discovery and History of Benzo[c]isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isoxazole core, also known as 1,2-benzisoxazole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of therapeutic agents. This guide provides a comprehensive overview of the benzo[c]isoxazole motif, tracing its journey from its initial discovery in the late 19th century to its current status as a key component in blockbuster pharmaceuticals. We will explore the evolution of its synthesis, the causal logic behind key experimental methodologies, and the mechanistic underpinnings of its most prominent derivatives, including the antipsychotic risperidone and the anticonvulsant zonisamide. This document serves as a technical resource, integrating historical context with actionable synthetic strategies and field-proven pharmacological insights.

Introduction: The Benzo[c]isoxazole Core - A Privileged Scaffold

Heterocyclic compounds form the bedrock of modern drug discovery, and among them, the benzo[c]isoxazole ring system (IUPAC: 1,2-Benzoxazole) is of paramount importance.^[1] This

aromatic organic compound consists of a benzene ring fused to an isoxazole ring.[1] Its structural isomer, benzo[d]isoxazole (anthranil), is notably less stable due to the disruption of aromaticity.[2][3]

The stability and versatile binding properties of the benzo[c]isoxazole scaffold have enabled its incorporation into a vast range of biologically active molecules.[4][5] Derivatives have demonstrated efficacy across numerous therapeutic areas, including psychiatry, neurology, oncology, and infectious diseases, acting as antipsychotics, anticonvulsants, antimicrobials, anti-inflammatories, and anticancer agents.[4][6] The success of drugs like risperidone and zonisamide underscores the scaffold's value and continues to inspire the development of novel therapeutic candidates.[5]

Caption: Core heterocyclic scaffolds and their relationship.

Historical Perspective: From Anthranil to Modern Pharmaceuticals

The story of benzo[c]isoxazole begins with its less stable isomer, anthranil. The first synthesis of the anthranil ring system was reported by German chemist Paul Friedländer and his colleague R. Henriques in 1882.[7][8] Their work on o-aminobenzaldehyde laid the foundation for what would become a rich field of heterocyclic chemistry.[8][9] While Friedländer is more widely recognized for the quinoline synthesis that bears his name, his early explorations into related bicyclic systems were a critical first step.[10][11]

For decades, the chemistry of benzisoxazoles remained largely academic. A significant advancement in understanding their reactivity came from the work of Daniel S. Kemp and R.B. Woodward in the mid-20th century. Their investigation into N-ethylbenzisoxazolium cations and the subsequent "Kemp elimination" reaction—the cleavage of the weak N-O bond by a strong base to yield a 2-hydroxybenzonitrile—provided crucial insights into the scaffold's chemical behavior and stability.[1] This foundational chemical knowledge was instrumental for later chemists seeking to build complex, drug-like molecules around the core.

The Chemist's Guide to Synthesis: Foundational & Modern Methodologies

The synthesis of the benzo[c]isoxazole core is a testament to the evolution of organic chemistry. Methodologies have progressed from classical cyclization reactions to highly efficient, modern catalytic strategies. The choice of synthetic route is dictated by the desired substitution pattern, particularly at the 3-position, which is often crucial for biological activity.

Classical Approaches: Cyclization of Oximes

One of the most established methods involves the cyclization of 2'-hydroxy ketoxime derivatives. This strategy provides reliable access to 3-substituted benzo[c]isoxazoles.[12] The causality behind this approach lies in forming the C-O and N-O bonds of the isoxazole ring from precursors where the requisite atoms are already in close proximity.



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Caption: Workflow for a classical synthesis of 3-substituted benzo[c]isoxazoles.

Modern Strategies: Efficiency and Diversity

Contemporary methods focus on improving yield, functional group tolerance, and operational simplicity. These include:

- **Cycloaddition Reactions:** A powerful strategy involves the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. This method allows for the rapid construction of the core under mild conditions.[13]
- **Intramolecular N-O Bond Formation:** A divergent synthesis can produce either benzo[c]isoxazoles or benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. Under anhydrous conditions, direct N-O bond formation yields the benzo[c]isoxazole.[13] The choice of anhydrous conditions is critical to prevent side reactions and favor the desired cyclization pathway over rearrangement.
- **Barbier-Grignard-Type Reactions:** An efficient triphenylphosphine-mediated reaction between 2-hydroxybenzonitriles and bromides provides direct access to 3-substituted derivatives, showcasing the power of modern organophosphorus chemistry.[13]

Representative Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole

The following protocol is a representative example based on the classical ketoxime cyclization methodology.^[12]

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

- Dissolve substituted o-hydroxy acetophenone (1.0 eq) in ethanol.
- Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
- Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-cold water.
- Acidify with dilute HCl to precipitate the product.
- Filter, wash with water, and dry the crude 2'-hydroxy ketoxime.

Step 2: Acetylation of the Oxime

- Dissolve the dried ketoxime (1.0 eq) in glacial acetic acid.
- Add acetic anhydride (1.1 eq) dropwise while stirring.
- Stir the reaction at room temperature for 1 hour.
- Pour the mixture into water to precipitate the acetate derivative.
- Filter, wash, and dry the 2'-hydroxy ketoxime acetate.

Step 3: Cyclization to 3-Methyl-1,2-benzisoxazole

- Dissolve the ketoxime acetate (1.0 eq) in dry pyridine.
- Heat the solution to reflux for 3-5 hours until TLC indicates the consumption of the starting material.

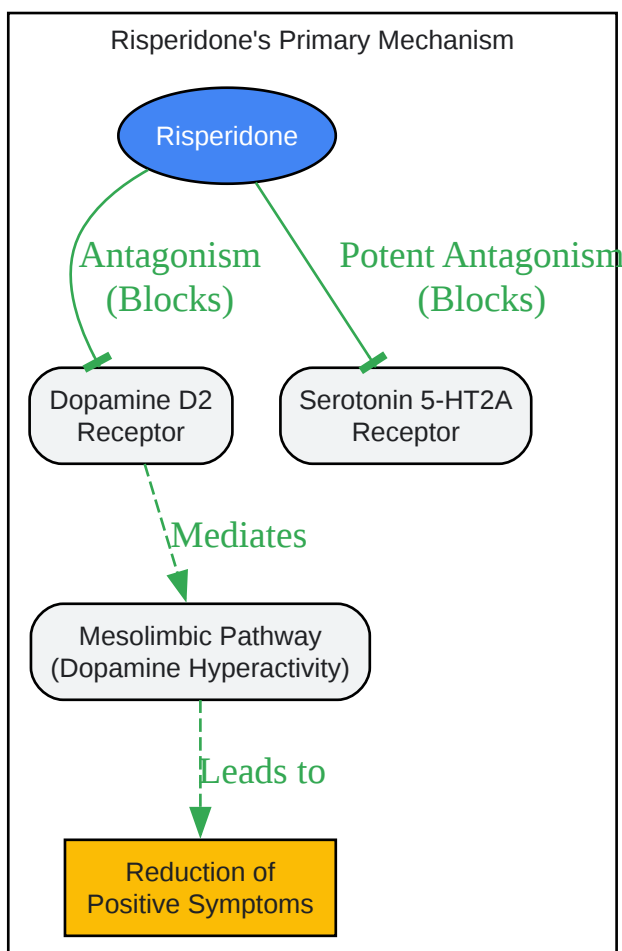
- Cool the reaction mixture and remove the pyridine under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final 3-methyl-1,2-benzisoxazole.

Therapeutic Landscape: Bioactive Benzo[c]isoxazole Derivatives

The true value of the benzo[c]isoxazole scaffold is realized in its application to human health. Two landmark drugs, risperidone and zonisamide, highlight its therapeutic versatility.

Antipsychotics: The Risperidone Story

Risperidone is a second-generation (atypical) antipsychotic widely prescribed for schizophrenia and bipolar disorder.^[14] Its mechanism of action is primarily attributed to its potent, combined antagonism of dopamine D2 and serotonin 5-HT_{2A} receptors in the brain.^{[15][16]} The "atypical" profile, characterized by a lower incidence of extrapyramidal side effects compared to older antipsychotics, is thought to stem from its high affinity for 5-HT_{2A} receptors relative to D2 receptors.^{[16][17]} This potent 5-HT_{2A} blockade is believed to mitigate the motor side effects caused by D2 blockade in the nigrostriatal pathway while preserving the therapeutic effect in the mesolimbic pathway.^{[15][18]}



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Caption: Risperidone's antagonism of key neurotransmitter receptors.

Anticonvulsants: The Role of Zonisamide

Zonisamide is a sulfonamide-containing anticonvulsant used in the treatment of epilepsy.^[4] Its broad-spectrum efficacy is derived from a multi-modal mechanism of action. Primarily, zonisamide blocks voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents the sustained, high-frequency repetitive firing of action potentials that underlies seizure propagation.^{[4][5][6]} Additionally, it inhibits T-type calcium channels, which are involved in the rhythmic firing of thalamic neurons associated with certain types of seizures.^{[1][6]} This dual-action on critical ion channels provides a robust anticonvulsant effect.

Emerging Applications: Anticancer and Antimicrobial Agents

Beyond neurology and psychiatry, benzo[c]isoxazole derivatives are showing significant promise in other areas. Numerous studies have reported potent antimicrobial activity against various bacterial and fungal strains.^{[4][19]} In oncology, novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing promising activity against colon cancer cell lines.^[4]

Quantitative Bioactivity Data Summary

The following tables summarize key quantitative data for representative benzo[c]isoxazole derivatives, demonstrating the scaffold's potent interaction with biological targets.

Table 1: Receptor Binding Affinity of Risperidone

Receptor	Binding Affinity (K _i , nM)
5-HT _{2A}	0.2 ^[15]
D ₂	3.2 ^[15]
D ₄	7.3 ^{[15][16]}
Alpha 1A	5 ^[15]
H ₁	20 ^[15]

Data illustrates the high affinity and the favorable 5-HT_{2A}/D₂ ratio.

Table 2: Bioactivity of Various Benzo[c]isoxazole Derivatives

Compound Type	Biological Target / Assay	Activity Metric	Result
Antitubercular Analogs	M. tuberculosis H37Rv	MIC	3.12 µg/mL[4]
Anticancer Analogs	HT-29 Colon Cancer Cells	IC50	Varies by structure[4]
Antibacterial (Natural Product)	A. baumannii	Antibiotic Activity	Potent[20]
Anti-inflammatory	COX-2 Inhibition	IC50	9.16 µM[18]

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration.

Conclusion & Future Outlook

From its discovery by Friedländer and Henriques over a century ago to its central role in modern pharmacotherapy, the benzo[c]isoxazole scaffold has proven to be an enduringly valuable core. Its synthetic accessibility and chemical versatility have allowed medicinal chemists to fine-tune its properties, leading to potent and selective drugs for complex diseases. The continued exploration of this privileged structure, driven by novel synthetic methodologies and a deeper understanding of biological systems, promises to yield the next generation of innovative therapeutics for unmet medical needs. The journey of the benzo[c]isoxazole ring system is a compelling example of how fundamental discoveries in organic chemistry can translate into profound impacts on human health.

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